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Compound of Interest

Compound Name: 2-Methyl-1,3-dithiolane

Cat. No.: B1585268

An In-depth Technical Guide to 2-Methyl-1,3-dithiolane: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-1,3-dithiolane, a
versatile organosulfur compound. Designed for researchers, chemists, and professionals in
drug development and materials science, this document delves into the molecule's core
chemical properties, spectroscopic signature, synthesis protocols, and key reactive behaviors.
We will explore not just the "what" but the "why," offering insights into the mechanistic
underpinnings and practical considerations that are vital for laboratory applications.

Introduction and Strategic Importance

2-Methyl-1,3-dithiolane (CAS No. 5616-51-3) is a five-membered heterocyclic compound
belonging to the 1,3-dithiolane class. Structurally, it is a thioacetal of acetaldehyde and 1,2-
ethanedithiol. While recognized in the flavor and fragrance industry for its potent sulfurous,
savory, and onion-like aroma, its significance in synthetic organic chemistry is far more
profound. Dithiolanes, in general, are cornerstone tools for carbonyl protection and for
achieving "umpolung,” or the inversion of polarity, at a carbonyl carbon. This unique capability
allows for the formation of carbon-carbon bonds that are otherwise inaccessible, making 2-
Methyl-1,3-dithiolane and its analogs critical intermediates in complex molecule synthesis.
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This guide will provide the foundational knowledge required to effectively utilize this reagent,
from understanding its physical and spectral data to executing its synthesis and subsequent
reactions with predictable and reliable outcomes.

Molecular Structure and Physicochemical
Properties

A thorough understanding of a molecule's structure and physical properties is the bedrock of its
successful application. These parameters dictate its solubility, reactivity, and appropriate
handling procedures.

Chemical Structure

The structure of 2-Methyl-1,3-dithiolane consists of a saturated five-membered ring containing
two sulfur atoms at positions 1 and 3, and a methyl group attached to the carbon atom at
position 2 (the thioacetal carbon).

IUPAC Name: 2-methyl-1,3-dithiolane

Molecular Formula: CsHsS2

SMILES: CC1SCCS1

InChl Key: CARJICVDELAMAEJ-UHFFFAOYSA-N

Caption: Molecular Structure of 2-Methyl-1,3-dithiolane.

Physical Properties

The macroscopic properties of 2-Methyl-1,3-dithiolane are summarized in the table below. Its
high boiling point relative to its molecular weight is attributable to sulfur's polarizability, while its
characteristic odor is a hallmark of many low-molecular-weight organosulfur compounds.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1585268?utm_src=pdf-body
https://www.benchchem.com/product/b1585268?utm_src=pdf-body
https://www.benchchem.com/product/b1585268?utm_src=pdf-body
https://www.benchchem.com/product/b1585268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Weight 120.24 g/mol
Appearance Colorless clear liquid [1]
Odor Strong, sulfurous, burnt,
alliaceous (onion/garlic-like)
Density 1.147 - 1.157 g/mL @ 20 °C [1]
Boiling Point 65 °C @ 10 mmHg [1]
Flash Point 43.89 °C (111.00 °F) [1]

Refractive Index

1.559-1.569 @ 20 °C

[1]

Solubility

Insoluble in water; slightly
soluble in fat; soluble in

alcohol.

[1]

Spectroscopic Data

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized

or purchased compound. The key signatures for 2-Methyl-1,3-dithiolane are outlined below.
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Spectroscopy

Chemical Shift (8) /
Signal

Interpretation Source(s)

1H NMR (300 MHz,
CCla)

~4.51 ppm (quartet,
1H)

Methine proton (CH)
at C2, split by the
methyl group.

~3.20 ppm (multiplet,
4H)

Methylene protons (-
S-CH2-CHz2-S-) of the

dithiolane ring.

~1.59 ppm (doublet,
3H)

Methyl protons (-CHs)
at C2, splitting the C2-
H.

13C NMR (CDCls)

~49.3 ppm

C2 (methine carbon,
S-CH-S).

~39.4 ppm

C4 and C5 (methylene
carbons, -S-CHz2-).

~22.5 ppm

Methyl carbon (-CHs).

Mass Spec (EI-MS)

m/z 120 (M+)

Molecular ion peak.

Expert Interpretation: The *H NMR spectrum is highly diagnostic. The downfield quartet around

4.5 ppm is characteristic of a proton flanked by two sulfur atoms and coupled to a methyl

group. The complex multiplet for the ring methylene protons arises from their diastereotopic

nature. In the 33C NMR, the C2 carbon is significantly deshielded by the two adjacent sulfur

atoms, causing it to appear around 50 ppm. These spectral features provide a definitive

fingerprint for the molecule.

Synthesis: Mechanism and a Validated Protocol

The most common and efficient synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a

carbonyl compound with 1,2-ethanedithiol. This reaction is a reversible equilibrium; therefore,

the removal of water is essential to drive the reaction to completion, typically achieved using a

Dean-Stark apparatus or a dehydrating agent.
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Reaction Mechanism: Thioacetal Formation

The mechanism proceeds via two key stages: (1) protonation of the carbonyl oxygen to
activate the carbonyl carbon towards nucleophilic attack, and (2) subsequent intramolecular

cyclization.
Mechanism of 2-Methyl-1,3-dithiolane Synthesis
H
1,2-Ethanedithiol
(HS(CH2)2SH) Intramolecular
Attack 2-Methyl-1,3-dithiolane
+ HS(CH2)2SH +H* -
Acetaldehyde +H* Protonated -H* o - H20 .
— B
(CH>CHO) > Carbonyl Hemithioacetal > Carbocation

Click to download full resolution via product page
Caption: Mechanism of 2-Methyl-1,3-dithiolane Synthesis.

The choice of acid catalyst is critical. While strong Brgnsted acids like p-toluenesulfonic acid
(pTSA) are common, Lewis acids such as BF3-OEt2 or zinc triflate can offer milder conditions
and improved chemoselectivity, which is particularly important when other acid-sensitive
functional groups are present in the substrate.

Experimental Protocol: Laboratory Synthesis

This protocol is a robust, self-validating procedure adapted from standard methods for
thioacetal formation. The progress can be monitored by TLC or GC-MS, and the final product
purity is confirmed by NMR spectroscopy.

Objective: To synthesize 2-Methyl-1,3-dithiolane from acetaldehyde and 1,2-ethanedithiol.
Materials:

o Acetaldehyde (CHsCHO)
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e 1,2-Ethanedithiol (HS(CH2)2SH)

¢ p-Toluenesulfonic acid monohydrate (pTSA)

o Toluene (or Benzene), anhydrous

o Saturated sodium bicarbonate solution (NaHCO3)

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

o Dichloromethane (DCM) for extraction

Equipment:

Round-bottom flask

Dean-Stark apparatus and condenser

Magnetic stirrer and heat source (heating mantle)

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

e Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux
condenser. Add a magnetic stir bar. The entire apparatus should be flame-dried or oven-
dried to ensure anhydrous conditions.

o Reagent Addition: To the flask, add anhydrous toluene (100 mL). Dissolve 1,2-ethanedithiol
(e.g., 0.1 mol) in the toluene. Cool the solution in an ice bath. Causality: Acetaldehyde has a
low boiling point (20.2 °C), so cooling the solvent prevents significant loss upon addition.
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Acetaldehyde Addition: Slowly add acetaldehyde (e.g., 0.1 mol, a slight excess can be used)
to the cooled, stirring solution.

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.002 mol).

Reaction (Reflux): Heat the mixture to reflux. Water will begin to collect in the Dean-Stark
trap as an azeotrope with toluene. Continue refluxing until no more water is collected
(typically 4-16 hours). Self-Validation: The cessation of water collection is a direct visual
indicator that the reaction has reached completion.

Work-up (Quenching): Cool the reaction mixture to room temperature. Transfer the solution
to a separatory funnel. Wash the organic layer sequentially with saturated NaHCOs solution
(2 x 50 mL) to neutralize the acid catalyst, followed by water (1 x 50 mL), and finally brine (1
x 50 mL). Causality: The bicarbonate wash is crucial to remove the acid, preventing potential
decomposition or side reactions during distillation.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu, filter, and
concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification (Distillation): Purify the resulting crude oil by vacuum distillation to yield 2-
Methyl-1,3-dithiolane as a colorless liquid. Self-Validation: A sharp, constant boiling point
during distillation indicates a pure compound.
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Caption: Experimental Workflow for the Synthesis of 2-Methyl-1,3-dithiolane.
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Key Reactions and Synthetic Utility

The true power of 2-Methyl-1,3-dithiolane in synthesis stems from the unique reactivity of the

C2 position.

Umpolung: Deprotonation and Nucleophilic Acyl Anion
Equivalent

The protons on the C2 carbon of a 1,3-dithiane or dithiolane are significantly more acidic (pKa
= 31) than a typical alkane C-H bond. This is due to the ability of the adjacent sulfur atoms to
stabilize the resulting carbanion through both inductive effects and d-orbital participation.
Consequently, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium
diisopropylamide (LDA) can readily deprotonate the C2 position, generating a potent

nucleophile.

This lithiated species is a synthetic equivalent of an acyl anion—a chemical entity that is
otherwise impossible to generate directly. This "umpolung" allows the formerly electrophilic
carbonyl carbon to act as a nucleophile, reacting with a wide range of electrophiles.

Umpolung and Alkylation Reaction

Electrophile
(e.g., R-X)
n-BulLi
+ n-BuLi + R-X
2-Methyl-1,3-dithiolane ——2utane - Lithiated Dithiolane ___-LIX s\ iated Product

(Nucleophile)

Click to download full resolution via product page

Caption: Umpolung and Alkylation of 2-Methyl-1,3-dithiolane.

Deprotection: Regenerating the Carbonyl
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Since dithiolanes are stable to a wide range of nucleophilic and basic conditions, they serve as
excellent protecting groups for aldehydes and ketones. To reveal the carbonyl group after
subsequent synthetic steps, the thioacetal must be cleaved. This typically requires electrophilic
or oxidative conditions, as they are resistant to hydrolysis.

Common Deprotection Methods:

o Mercury(ll) Salts: Reagents like HgClz in the presence of CaCOs or CdCOs are classic but
are now often avoided due to mercury's toxicity.

o Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS) in agueous acetone, or
bis(trifluoroacetoxy)iodobenzene (PIFA) can efficiently regenerate the carbonyl.

o Thallium(lll) Nitrate (TTN): A highly effective but also toxic reagent.

The choice of deprotection agent must be made based on the functional group tolerance of the
rest of the molecule.

Safety and Handling

As a Senior Scientist, ensuring laboratory safety is paramount. 2-Methyl-1,3-dithiolane
requires careful handling due to its chemical properties and potent odor.

e Hazards: The compound is classified as a skin and eye irritant. It is also flammable.[1] The
most immediate and noticeable hazard is its powerful, pervasive stench.

« Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal
Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

o Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the
container tightly sealed to prevent the escape of vapors.

o Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed
container for proper chemical waste disposal. Do not allow the chemical to enter drains.

Conclusion
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2-Methyl-1,3-dithiolane is more than a simple flavoring agent; it is a sophisticated tool in the
arsenal of the synthetic organic chemist. Its unique ability to function as a robust carbonyl
protecting group and, more importantly, as a precursor to a nucleophilic acyl anion equivalent
via umpolung, enables the construction of complex molecular architectures. A firm grasp of its
properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to
leverage its full potential while maintaining the highest standards of safety and experimental
integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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